1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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Overview
Description
1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an amine group and a tert-butyl group, along with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexane moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. The cyclohexane ring can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.
Scientific Research Applications
1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: Similar compounds include other cyclohexane derivatives with different substituents on the oxadiazole ring or the cyclohexane ring.
4-tert-butyl-N-(3-ethoxypropyl)cyclohexan-1-amine: This compound has a similar cyclohexane structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole ring and the cyclohexane ring allows for a wide range of interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H21N3O |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3O/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12/h4-8,13H2,1-3H3 |
InChI Key |
ISIKNKDYUFIGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N |
Origin of Product |
United States |
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